- Catalytic Decarboxylative Radical Sulfinylation, Journal of Organic Chemistry, 2023, 88(11), 6671-6681
Cas no 91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid)
91142-58-4 structure
Product Name:2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
CAS-Nr.:91142-58-4
MF:C11H12O2
MW:176.211783409119
MDL:MFCD16658798
CID:2182309
PubChem ID:15338842
Update Time:2024-10-26
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Methyl-indan-2-carboxylic acid
- 2,3-Dihydro-2-methyl-1H-indene-2-carboxylic acid (ACI)
- 2-Indancarboxylic acid, 2-methyl- (7CI)
- 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
- 2-Methylindane-2-carboxylic acid
- MFCD16658798
- Z1259317000
- DB-282059
- 2,3-dihydro-2-methyl-1H-indene-2-carboxylic acid
- 2-METHYL-1,3-DIHYDROINDENE-2-CARBOXYLIC ACID
- CS-0236269
- AKOS014742863
- 91142-58-4
- 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(methylamino)propan-1-ol
- SCHEMBL1786936
- EN300-1699582
- VWCCBMWZNOWFDT-UHFFFAOYSA-N
- 2-Methyl-2,3-dihydro-1H-indene-2-carboxylicacid
- DB-261496
- 1342561-92-5
- 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
-
- MDL: MFCD16658798
- Inchi: 1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)
- InChI-Schlüssel: VWCCBMWZNOWFDT-UHFFFAOYSA-N
- Lächelt: O=C(C1(CC2C(=CC=CC=2)C1)C)O
Berechnete Eigenschaften
- Genaue Masse: 176.083729621g/mol
- Monoisotopenmasse: 176.083729621g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 1
- Komplexität: 208
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topologische Polaroberfläche: 37.3Ų
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | M313733-10mg |
2-Methyl-indan-2-carboxylic acid |
91142-58-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M313733-50mg |
2-Methyl-indan-2-carboxylic acid |
91142-58-4 | 50mg |
$ 210.00 | 2022-06-04 | ||
| TRC | M313733-100mg |
2-Methyl-indan-2-carboxylic acid |
91142-58-4 | 100mg |
$ 295.00 | 2022-06-04 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0633-1g |
2-Methyl-indan-2-carboxylic acid |
91142-58-4 | 97% | 1g |
3807.71CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0633-5g |
2-Methyl-indan-2-carboxylic acid |
91142-58-4 | 97% | 5g |
15095.15CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0633-500mg |
2-Methyl-indan-2-carboxylic acid |
91142-58-4 | 97% | 500mg |
2332.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0633-250mg |
2-Methyl-indan-2-carboxylic acid |
91142-58-4 | 97% | 250mg |
1594.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0633-100mg |
2-Methyl-indan-2-carboxylic acid |
91142-58-4 | 97% | 100mg |
1221.18CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0633-50mg |
2-Methyl-indan-2-carboxylic acid |
91142-58-4 | 97% | 50mg |
1034.61CNY | 2021-05-07 | |
| Chemenu | CM194835-1g |
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
91142-58-4 | 95% | 1g |
$413 | 2024-07-20 |
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; < 0 °C; 45 min, < 0 °C
1.2 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Secondary fungal metabolites and their biological activities. IV. Synthesis of compounds with structural similarities to the toxic metabolites of the pathogenic fungus Heterobasidion annosum and investigation of their antibiotic activities, Biological Chemistry Hoppe-Seyler, 1993, 374(11), 1047-55
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 20 min, 0 °C
1.2 Solvents: Methanol ; 30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Solvents: Methanol ; 30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referenz
- Mechanism and regioselectivity of the anionic oxidative rearrangement of 1,3-diketones towards all-carbon quaternary carboxylates, Chemical Communications (Cambridge, 2019, 55(60), 8844-8847
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triethanolamine Catalysts: Tetraethylammonium iodide Solvents: Dimethylformamide ; 8 h, 1 atm, rt
Referenz
- Harnessing Applied Potential: Selective β-Hydrocarboxylation of Substituted Olefins, Journal of the American Chemical Society, 2020, 142(4), 1780-1785
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Silver carbonate , Oxygen , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ; rt
1.2 Reagents: Formic acid ; rt
Referenz
- Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C-H/C-H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F, Journal of the American Chemical Society, 2021, 143(2), 687-692
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Silver carbonate , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ; rt
1.2 Reagents: Formic acid ; rt
Referenz
- Rapid construction of tetralin, chromane, and indane motifs via cyclative C-H/C-H coupling: four-step total synthesis of (±)- russujaponol F, ChemRxiv, 2020, 1, 1-6
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Substituted imidazole derivatives and their use, European Patent Organization, , ,
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Raw materials
- 2,3-Dihydro-1H-indene-2-carboxylic acid
- 2,2-Dimethyl-3-phenylpropanoic acid
- 2-Methyl-1H-indene
- 2,2-diacetyl-indane
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preparation Products
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Verwandte Literatur
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid) Verwandte Produkte
- 25177-85-9(2,3-Dihydro-1H-indene-2-carboxylic acid)
- 82054-55-5(1H-INDENE-2-CARBOXYLIC ACID, 2,3-DIHYDRO-2-(2-PHENYLETHYL)-)
- 154866-44-1(1H-Indene-2-carboxylic acid, 2,3-dihydro-1,1,3,3-tetramethyl-)
- 2150245-64-8(2-(2,3-dihydro-1H-inden-2-yl)butanoic acid)
- 1267533-93-6(1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid)
- 2229602-19-9(3-(2,3-dihydro-1H-inden-2-yl)-2,2-dimethylpropanoic acid)
- 1367026-91-2(1,1-dimethylindane-2-carboxylic acid)
- 113313-03-4(1H-Indene-2-carboxylic acid, 2-[2-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-)
- 1507898-29-4(2-(2,3-dihydro-1H-inden-2-yl)propanoic acid)
- 1781070-97-0(2-(2,3-dihydro-1H-inden-2-yl)-2-methylpropanoic acid)
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